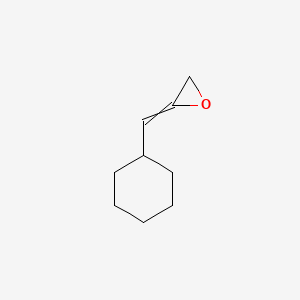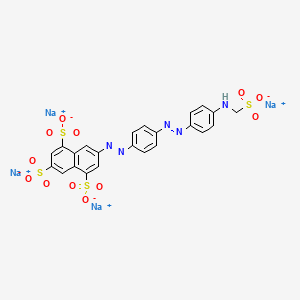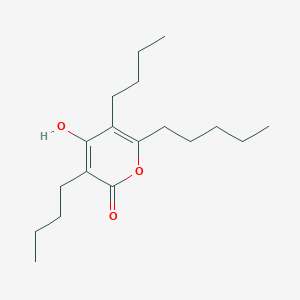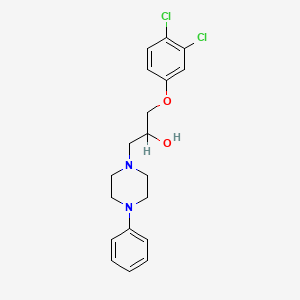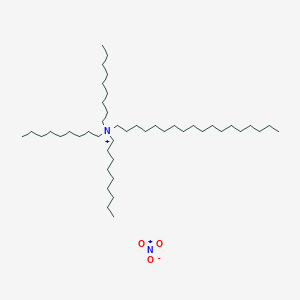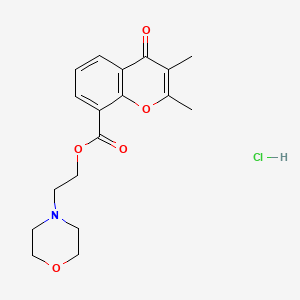
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is a chemical compound with a complex structure that includes a chromone core, carboxylic acid, and morpholinoethyl ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2,3-Dimethylchromone-8-carboxylic acid with morpholinoethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chromone core can interact with active sites of enzymes, potentially inhibiting their activity. The ester and morpholinoethyl groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
- 2,3-Dimethylchromone-8-carboxylic acid diethylaminoethyl ester hydrochloride
- 2,3-Dimethylchromone-8-carboxylic acid piperidinoethyl ester hydrochloride
Uniqueness
2,3-Dimethylchromone-8-carboxylic acid morpholinoethyl ester hydrochloride is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
73771-77-4 |
|---|---|
分子式 |
C18H22ClNO5 |
分子量 |
367.8 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl 2,3-dimethyl-4-oxochromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-12-13(2)24-17-14(16(12)20)4-3-5-15(17)18(21)23-11-8-19-6-9-22-10-7-19;/h3-5H,6-11H2,1-2H3;1H |
InChIキー |
XQQYZIUMTUTWCK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCOCC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)


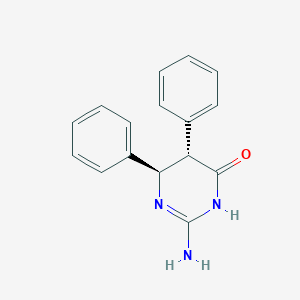
![Propan-2-yl bis{4-[(propan-2-yl)oxy]phenyl}phosphinite](/img/structure/B14466226.png)
![Phosphorous acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl dimethyl ester](/img/structure/B14466238.png)
